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Compound of Interest

Compound Name: 2,6-Diaminotoluene

cat. No.: B122827

An In-depth Technical Guide on the Toxicological Data of 2,6-Diaminotoluene
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for 2,6-
Diaminotoluene (2,6-TDA), an aromatic amine used as an intermediate in the chemical
industry, particularly in the production of dyes and polyurethanes.[1] This document
summarizes key quantitative data, details experimental protocols for principal toxicological
assays, and visualizes metabolic pathways and experimental workflows.

Physical and Chemical Properties

2,6-Diaminotoluene is an off-white crystalline solid.[2] Its physical and chemical properties are
summarized below.
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Property Value Reference
CAS Number 823-40-5 [3]
Molecular Formula C7H10N2 [4]
Molecular Weight 122.17 g/mol [5]
Melting Point 104-106 °C [6]
Boiling Point 284.2 °C at 760 mmHg [4]
Water Solubility 60 g/L (at 15 °C) [4]
Appearance O]ff-white crystals or colorless 2]
prisms

Toxicological Data

The toxicological profile of 2,6-Diaminotoluene has been evaluated through various in vitro
and in vivo studies. The majority of the available data pertains to its dihydrochloride salt, 2,6-
TDA dihydrochloride (CAS No. 15481-70-6).

Acute Toxicity

2,6-TDA is considered to have moderate acute oral toxicity.[7] It is classified as harmful if
swallowed or in contact with skin.[8][9]
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Endpoint Species

Route

Value

Observation
Reference
S

LD50

(estimated)

Mouse

Oral

100 - 300
mg/kg bw

Mortality
occurred at
100 mg/kg

bw.

[7]

Mortali
b Rat
Dose

Oral

1000 mg/kg

bw

Mortality
observed.
Signs of
toxicity
included
hemorrhage
of the upper
stomach and
intestinal

tract.

Acute Dermal

Toxicity

Dermal

Category 4

Classified as
harmful in
[7]8]

contact with

skin.

Acute
Inhalation Rat, Mouse

Toxicity

Inhalation

Low

No mortality
recorded

after 4-hour
exposure to [7]
5.57 mg/L of

TDA vapour-

dust mix.

Repeated Dose Toxicity

Studies on repeated oral exposure have been conducted on rats and mice.
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Dose
Study _ i Key
. Species Levels (in NOAEL LOAEL o Reference
Duration ) Findings
diet)
0, 100, ~210
90 days
) 300, 1000, mg/kg
(Subchroni  F344 Rats - - [7]
) 3000, bw/day
c
10000 ppm (3000 ppm)
Reduced
weight gain
at 300 ppm
(males)
and 1000
ppm
90 days 0, 10, 30, ~20 mg/k females);
y ~ B6CS3F1 9 ( _ )
(Subchroni Mi 100, 300, bw/day - benign [7]
ice
C) 1000 ppm (100 ppm) tumors of
the
forestomac
h and renal
hyperpigm
entation at
1000 ppm.
Reduced
2 years 250 or 500 body
_ F344 Rats - - _ (7
(Chronic) ppm weight gain
in females.
Reduced
2 years B6C3F1 50 or 100 body 7]
(Chronic) Mice ppm weight
gain.
Carcinogenicity

Unlike its isomer 2,4-diaminotoluene, 2,6-diaminotoluene is generally considered non-

carcinogenic.[10][11]
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Dose
Species/S ) Tumor Conclusio
. Sex Route Levels (in ) Reference
train ) Incidence n
diet)
No
250, 500 o Non-
Male & significant ) )
F344 Rats Oral ppm for 2 ] _carcinogeni  [7]
Female carcinogeni
years c
c effects.
No
50, 100 - Non-
B6C3F1 Male & significant ] ]
) Oral ppm for 2 ) ~carcinogeni  [7]
Mice Female carcinogeni
years c
c effects.
Increased
incidence
of
hepatocell N
9.90, 19.8 | Positive for
ular
F344 Rats Male Oral mg/kg/day liver [12]
neoplasms
for 2 years neoplasms.
(4/50 at
high dose
vs 0/50 in
control).
Increased
incidence
of
6.40, 12.9 hepatocell Positive for
B6C3F1 ]
M Female Oral mg/kg/day ular tumors  liver [12]
ice
for 2 years (3/50 at tumors.
high dose
vs 0/50 in
control).

Note: The Carcinogenic Potency Database (CPDB) indicates some evidence of carcinogenicity

in male rats and female mice, which contrasts with other reports.[12] The TD50, a measure of
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carcinogenic potency, is the daily dose rate in mg/kg body weight/day to induce tumors in half
of the test animals that would have remained tumor-free at zero dose.[12]

Genotoxicity

2,6-Diaminotoluene has shown conflicting results in genotoxicity assays. It is mutagenic in
bacterial systems but generally non-mutagenic in mammalian cells in vivo.[13]
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Metabolic
Assay Type Test System  Activation Result Remarks Reference
(S9)
Bacterial
Salmonella
Reverse o _ N _
) typhimurium With S9 Positive Mutagenic [14]
Mutation
TA98
(Ames Test)
Bacterial
Reverse Salmonella ] -
) S With S9 Positive - [10][13]
Mutation typhimurium
(Ames Test)
In vivo
) Rat Bone Weakly
Micronucleus N/A N - [10][11]
Marrow Positive
Test
In vivo
Unscheduled Did not
DNA Rat Liver N/A Negative induce DNA [10][11]
Synthesis repair.
(UDS)
Induced
significantly
DNA Adduct F-344 Rat _ fewer DNA
) ) N/A Negative [15]
Formation Liver adducts
compared to
2,4-DAT.
F344 gpt No induction
Gene
) delta ) of
Mutation ] N/A Negative o [16]
transgenic genotoxicity
Assay i .
rats in the liver.
Metabolism
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Following oral administration in rats, 2,6-TDA is rapidly absorbed and excreted, primarily in the
urine.[14] The parent compound is not found in the urine; instead, four major metabolites are
identified.[13][14]

The primary metabolic pathways include N-acetylation and ring hydroxylation.[13]

. Further
Metabolic Pathways Acetylation

2,6-Di(acetylamino)toluene

A
N-acetylation 2-Acetylamino-6-aminotoluene v

Hydroxylation

2,6-Diaminotoluene 4-Hydroxy-2-acetylamino-6-aminotoluene
Ring Hydroxylation 3-Hydroxy-2,6-diaminotoluene

Click to download full resolution via product page

Metabolic pathway of 2,6-Diaminotoluene in rats.[13][14]

Experimental Protocols

Detailed methodologies for key toxicological experiments are crucial for the interpretation and
replication of results.

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the ability of a chemical to induce reverse mutations at a selected locus in
several strains of Salmonella typhimurium.[17][18]

Protocol Outline:

 Strain Selection: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100) are used.
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» Metabolic Activation: The test is performed with and without an exogenous metabolic
activation system (S9 mix), typically derived from rat liver homogenates, to mimic
mammalian metabolism.[17]

o Exposure: The tester strains, the test substance at various concentrations, and the S9 mix (if
required) are combined in a soft agar overlay. This mixture is poured onto minimal glucose
agar plates.

e |ncubation: Plates are incubated at 37°C for 48-72 hours.

e Scoring: The number of revertant colonies (colonies that have regained the ability to
synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-
dependent increase in revertant colonies compared to the negative control.[17]

Workflow of the Bacterial Reverse Mutation (Ames) Test.

In Vivo Micronucleus Test

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of
rodents.

Protocol Outline:

o Animal Dosing: The test substance is administered to rodents (typically rats or mice) via an
appropriate route (e.g., oral gavage, intraperitoneal injection).[10] Doses are based on acute
toxicity data.

» Sample Collection: Bone marrow is collected at specific time points after dosing (e.g., 24 and
48 hours).

» Slide Preparation: Bone marrow cells are flushed, smeared onto microscope slides, and
stained to differentiate between polychromatic erythrocytes (PCEs, immature) and
normochromatic erythrocytes (NCEs, mature).

e Microscopic Analysis: Slides are analyzed under a microscope to determine the frequency of
micronucleated PCEs (MN-PCEs). A minimum of 2000 PCEs per animal is typically scored.
[11]
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o Toxicity Assessment: The ratio of PCEs to NCEs is calculated to assess bone marrow
cytotoxicity.

o Evaluation: A significant, dose-related increase in the frequency of MN-PCEs in treated
animals compared to controls indicates a positive result.[11]

Administer 2,6-TDA to rodents
(e.g., rats) at various doses

Collect bone marrow at
24 and 48 hours post-dosing

Prepare bone marrow smears
on microscope slides

Stain slides to differentiate
PCEs and NCEs

N

Microscopic analysis: Calculate PCE/NCE ratio
Score frequency of micronucleated PCEs to assess cytotoxicity

N 7

Statistical analysis:
Compare treated vs. control groups
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Workflow of the In Vivo Rodent Micronucleus Assay.

Chronic Toxicity and Carcinogenicity Bioassay

These long-term studies evaluate the potential of a substance to cause cancer and other
chronic health effects.

Protocol Outline (based on NCI-CG-TR-200):[7]
e Animal Model: Fischer 344 rats and B6C3F1 mice are used.

o Administration: 2,6-TDA dihydrochloride is mixed into the diet and administered to groups of
animals for a period of two years.

o Dose Selection: Doses are determined from subchronic toxicity studies. For the 2-year study,
rats received 250 or 500 ppm, and mice received 50 or 100 ppm.[7]

 In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weights
and food consumption are recorded regularly.

* Necropsy and Histopathology: At the end of the study, all animals undergo a complete
necropsy. Organs and tissues are collected, preserved, and examined microscopically for
neoplastic (cancerous) and non-neoplastic lesions.

o Data Analysis: The incidence of tumors in the dosed groups is compared statistically to the
incidence in the control group.

Signaling Pathways and Logical Relationships

While specific signaling pathways for 2,6-TDA toxicity are not extensively detailed in the
provided literature, a logical comparison of its genotoxic activity with its carcinogenic isomer,
2,4-TDA, highlights key differences in their biological effects.
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Carcinogenicity (Rat Liver): Carcinogenicity (Rat Liver):
Negative Potent Carcinogen
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Contrasting genotoxicity profiles of 2,6-TDA and 2,4-TDA.[10][15]

Summary and Conclusion

2,6-Diaminotoluene exhibits moderate acute toxicity and is classified as a skin sensitizer and
suspected mutagen.[7][9] While it is mutagenic in bacterial assays, this effect does not
consistently translate to in vivo mammalian systems.[10][14] Chronic exposure studies in
rodents have generally concluded that 2,6-TDA is not carcinogenic, a key distinction from its
potent carcinogenic isomer, 2,4-TDA.[7] This difference in carcinogenicity is strongly linked to a
significantly lower capacity to form DNA adducts in the liver.[15] The metabolism of 2,6-TDA is
rapid, proceeding through N-acetylation and ring hydroxylation to produce several metabolites
that are excreted in the urine.[13][14] This comprehensive toxicological profile is essential for
conducting accurate risk assessments and ensuring the safe handling and use of this chemical
intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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